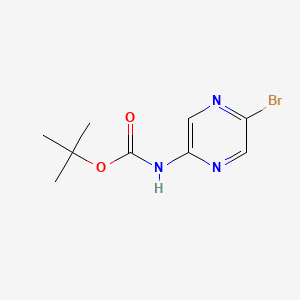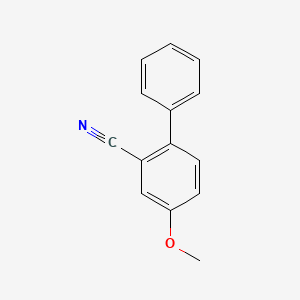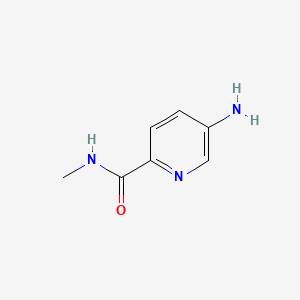![molecular formula C8H8Br2N2 B582135 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide CAS No. 1357946-12-3](/img/structure/B582135.png)
5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzimidazole ring with a bromomethyl group attached to the 5-position, and it is typically found as a hydrobromide salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide typically involves the bromination of 1H-benzo[d]imidazole. One common method is the reaction of 1H-benzo[d]imidazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product. The hydrobromide salt is typically formed by treating the bromomethyl derivative with hydrobromic acid.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the 5-position, depending on the nucleophile or reagent used.
Applications De Recherche Scientifique
5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Benzimidazole derivatives are known for their therapeutic potential, and this compound is explored for its potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its reactivity and versatility.
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The benzimidazole ring can interact with DNA and proteins, affecting their function and leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Chloromethyl)-1H-benzo[d]imidazole hydrobromide
- 5-(Iodomethyl)-1H-benzo[d]imidazole hydrobromide
- 5-(Methyl)-1H-benzo[d]imidazole
Comparison
Compared to its analogs, 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and biological activity. The bromine atom is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate for further chemical modifications. Additionally, the hydrobromide salt form enhances its solubility and stability, making it more suitable for various applications.
Propriétés
IUPAC Name |
6-(bromomethyl)-1H-benzimidazole;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.BrH/c9-4-6-1-2-7-8(3-6)11-5-10-7;/h1-3,5H,4H2,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCIFYCXIRSSGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CBr)NC=N2.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357946-12-3 |
Source


|
| Record name | 5-(bromomethyl)-1H-1,3-benzodiazole hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde](/img/structure/B582055.png)










